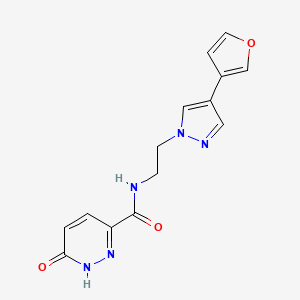

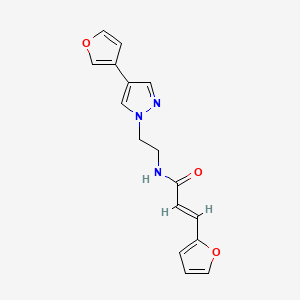

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups, including a furan ring, a pyrazole ring, and a pyridazine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could be synthesized from furfural, which is available from biomass . The pyrazole ring could be formed through a reaction known as the Knorr pyrazole synthesis, which involves the reaction of a 1,3-diketone with a hydrazine . The pyridazine ring could be synthesized through a variety of methods, including the reaction of hydrazine with 1,2-diketones .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and pyridazine rings would contribute to the compound’s aromaticity, making it relatively stable . The presence of the amide group (-CONH2) would introduce polarity to the molecule, potentially affecting its solubility and reactivity.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the furan, pyrazole, and pyridazine rings, as well as the amide group. Furan rings can undergo electrophilic substitution reactions, while pyrazole rings can participate in a variety of reactions, including nucleophilic substitutions . Pyridazine rings can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could increase its polarity, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : Research has shown that furan-2,3-diones can react with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds, demonstrating the versatility of these compounds in chemical synthesis. These reactions are fundamental in producing derivatives with potential biological activity (İlhan, Sarıpınar, & Akçamur, 2005).

- Functionalization and Cyclization : Further studies have explored the functionalization and cyclization reactions of pyrazole-3-carboxylic acid, leading to the synthesis of various ester, amide, and pyrazolopyridazine derivatives. These processes underline the compound's utility in creating structurally diverse molecules for further evaluation (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Theoretical Calculations and Characterizations

- Theoretical Insights : Investigations into the electronic structures of reactants, transition states, intermediate states, and final products through AM1 method calculations have provided deeper insights into the reaction mechanisms of these compounds. This theoretical approach aids in understanding the chemical behavior and potential reactivity of these molecules (Yıldırım & Kandemirli, 2005).

Biological Activities and Applications

- Antimicrobial and Antitumor Activities : Some derivatives have been evaluated for their antimicrobial and antitumor activities, showing promising results against various types of bacteria and cancer cell lines. These findings indicate the potential of these compounds in developing new therapeutic agents (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016; Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Advanced Synthesis under Specific Conditions

- Ultrasound Irradiation : A novel approach involving ultrasound irradiation has been used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing an efficient method to reduce reaction times significantly. This method highlights the potential for innovative synthesis techniques in producing these compounds (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c20-13-2-1-12(17-18-13)14(21)15-4-5-19-8-11(7-16-19)10-3-6-22-9-10/h1-3,6-9H,4-5H2,(H,15,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVWTQRVARPPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)NCCN2C=C(C=N2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2767455.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2767460.png)

![6-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-pyridazinamine](/img/structure/B2767461.png)

![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)